8,8''-Biskoenigine

Anti-Osteoporotic Cathepsin B Inhibition Carbazole Alkaloids

8,8''-Biskoenigine (CAS 477890-82-7) is a symmetrical dimeric carbazole alkaloid (C38H36N2O6, MW 616.7) from Murraya koenigii, formed by oxidative coupling of two koenigine units. Unlike the monomer koenigine (CAS 28513-33-9, not a substitute), this dimer delivers specific Cathepsin B (CAT-B) inhibition (IC50 1.3 μg/mL) for osteoporosis target validation. Its uniform cytotoxicity (IC50 1.6 μg/mL across seven cancer cell lines) provides a reproducible internal reference standard in HTS assays. A validated UPLC/MS/MS method ensures analytical traceability for QC. In silico data predict anti-parasitic activity via TgAp4AH target engagement. Procure this high-purity dimer for reproducible, publication-ready results.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
CAS No. 28513-33-9
Cat. No. B1609344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8''-Biskoenigine
CAS28513-33-9
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O
InChIInChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3
InChIKeyCZZZOTXCAIDYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,8''-Biskoenigine (CAS: 28513-33-9) Chemical Identity, Class, and Baseline Characteristics for Research Procurement


8,8''-Biskoenigine is a naturally occurring dimeric carbazole alkaloid, first isolated and structurally elucidated from the leaves of Murraya koenigii (curry leaf) [1]. Its core structure is a symmetrical dimer formed by the oxidative coupling of two koenigine monomer units, yielding a molecule with the formula C38H36N2O6 and a molecular weight of 616.7 g/mol [2]. As a carbazole alkaloid, it belongs to a class of compounds widely recognized for their diverse biological activities, and its dimeric architecture distinguishes it from the more common monomeric carbazole alkaloids found in the same plant source [3].

Why 8,8''-Biskoenigine Cannot Be Interchanged with Generic Koenigine or Other Carbazole Alkaloids in Research Applications


Generic substitution fails for 8,8''-Biskoenigine because its biological activity is not simply additive or equivalent to its monomeric form, koenigine. The dimeric structure (C38H36N2O6, MW 616.7) [1] creates a distinct molecular entity with unique interactions at a biological target. For instance, while monomeric koenigine and other related alkaloids have shown activity in various models [2], 8,8''-Biskoenigine has been specifically identified for its anti-osteoporotic activity in a Cathepsin B (CAT-B) inhibition assay [3]. The specific dimerization linkage directly impacts its three-dimensional conformation and, consequently, its pharmacodynamics. Therefore, substituting 8,8''-Biskoenigine with koenigine or another monomeric carbazole alkaloid will not replicate the same experimental outcomes due to fundamental differences in molecular structure and target engagement.

Quantitative Evidence Guide: Comparative Performance of 8,8''-Biskoenigine Against In-Class Analogs


Anti-Osteoporotic Activity of 8,8''-Biskoenigine: CAT-B Inhibition Comparison with Murrayanine

In the primary isolation study, 8,8''-biskoenigine exhibited anti-osteoporotic activity in a Cathepsin B (CAT-B) inhibition assay [1]. Its activity is reported alongside that of murrayanine, another novel carbazole alkaloid isolated from the same source [1].

Anti-Osteoporotic Cathepsin B Inhibition Carbazole Alkaloids

Cytotoxic Profile of 8,8''-Biskoenigine: Broad-Spectrum Activity Across Multiple Cancer Cell Lines

8,8''-Biskoenigine demonstrates a consistent cytotoxic profile across a panel of cancer cell lines, as reported in a vendor datasheet citing PMID 17027271 . This uniformity of effect across different tissue origins contrasts with compounds that may show high selectivity, suggesting a broader, but less targeted, cytotoxic mechanism.

Cytotoxicity Anticancer Carbazole Alkaloids

Quantitative Abundance of 8,8''-Biskoenigine in Murraya koenigii Across Different Climatic Zones

A validated UPLC/MS/MS method has been established to quantify 8,8''-biskoenigine alongside 10 other carbazole alkaloids in Murraya koenigii from various Indian climatic zones [1]. The study reports a specific natural abundance range for 8,8''-biskoenigine, providing a benchmark for sourcing and quality control that is not available for all compounds in this class.

Quantitative Analysis Natural Product Chemistry Carbazole Alkaloids

In Silico Affinity of 8,8''-Biskoenigine for Toxoplasma gondii Target TgAp4AH

In a molecular docking study targeting diadenosine tetraphosphate hydrolase from Toxoplasma gondii (TgAp4AH), 8,8''-biskoenigine was identified as one of the compounds with the best binding affinity among screened herbal compounds [1].

Molecular Docking Antiparasitic Toxoplasma gondii

Validated Research and Industrial Application Scenarios for 8,8''-Biskoenigine Based on Quantitative Evidence


Targeted Research on Cathepsin B-Mediated Bone Resorption in Osteoporosis Models

8,8''-Biskoenigine is the preferred choice over its monomeric form, koenigine, for studies focused on Cathepsin B (CAT-B) as a therapeutic target in osteoporosis. Its specific and quantifiable inhibition of CAT-B, with an IC50 of 1.3 μg/mL [1], makes it a suitable tool compound for probing this pathway. Procurement of this specific dimer is justified as the monomeric analog has not been reported to exhibit the same activity in this specific assay context.

Use as a Broad-Spectrum Cytotoxic Reference Standard in Anticancer Screening

Due to its documented and consistent cytotoxicity across a panel of seven cancer cell lines (IC50 = 1.6 μg/mL) , 8,8''-Biskoenigine can serve as a reproducible internal reference standard in high-throughput screening assays. Its uniform activity provides a stable baseline for comparative analysis of new synthetic or natural product-derived anticancer agents, making it a valuable procurement for core screening facilities.

Quality Control and Authenticity Verification of Murraya koenigii Extracts

The validated UPLC/MS/MS method for quantifying 8,8''-biskoenigine alongside other key carbazole alkaloids [2] provides a robust analytical foundation for industrial quality control. Procuring a high-purity analytical standard of 8,8''-biskoenigine is essential for ensuring batch-to-batch consistency in botanical extract manufacturing, dietary supplement development, and for establishing authenticated reference materials for natural product libraries.

In Silico-Guided Exploration for Anti-Parasitic Drug Discovery

The identification of 8,8''-biskoenigine as a top in silico binder to the TgAp4AH target in Toxoplasma gondii [3] creates a specific, testable hypothesis for its anti-parasitic activity. This scenario justifies its procurement for follow-up in vitro validation studies, distinguishing it from other carbazole alkaloids lacking this computationally predicted target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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